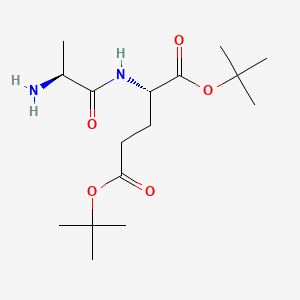

Di-tert-butyl L-alanyl-L-glutamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

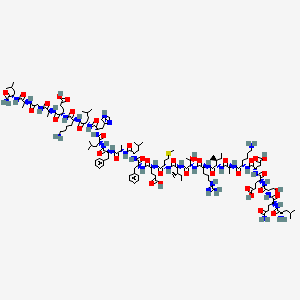

“Di-tert-butyl L-alanyl-L-glutamate” is a chemical compound with the molecular formula C16H30N2O5 . It is a derivative of L-glutamate, where the carboxyl groups of the glutamate are esterified with tert-butyl groups . This compound may be useful in the synthesis of substance P antagonistic peptides .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the synthesis of “5-Allyl 1-(tert-butyl) (tert-butoxycarbonyl)-L-glutamate” involves the reaction of N-Boc-L-glutamic acid α-tert-butyl ester with triphenylphosphine and allyl alcohol in anhydrous THF .Molecular Structure Analysis

The molecular structure of “Di-tert-butyl L-alanyl-L-glutamate” consists of a central carbon atom (the alpha carbon) attached to an amino group, a carboxyl group, and a side chain. The side chain in this case is a pentanedioate group with two tert-butyl ester groups .Scientific Research Applications

Production of L-Alanyl-L-Glutamine

This compound has been used in the production of L-Alanyl-L-Glutamine (Ala-Gln), a functional dipeptide with high water solubility, good thermal stability, and high bioavailability . It is widely used in clinical treatment, post-operative rehabilitation, sports health care, and other fields .

Biochemical Functions

As the major carrier of nitrogen in the body, L-glutamine (Gln), the most abundant free-form amino acids in the plasma, is a conditionally essential amino acid . That is, Gln needs outside supplement for body’s requirements under specific conditions such as strenuous exercise, injury, and infection .

Clinical Applications

The widespread clinical applications of free Gln are quite limited due to its unfavorable physicochemical properties . An effective approach to overcome intrinsic limitations of Gln is glutamine-containing dipeptides by conjugation with other amino acids . L-Alanyl-L-Glutamine (Ala-Gln) and glycyl-L-Glutamine (Gly-Gln) are supposed to be two main types of glutamine-containing dipeptides in clinical practice .

Cell Culture

In cell culture, L-Alanyl-L-Glutamine is sometimes used as a replacement for L-Glutamine because this dipeptide is stable in aqueous solution unlike L-Glutamine which spontaneously degrades to form ammonia and pyrrolidine carboxylic acid .

Metabolic Engineering

A metabolically engineered E. coli strain for Ala-Gln production was developed by over-expressing L-amino acid α-ligase (BacD) from Bacillus subtilis, and inactivating the peptidases PepA, PepB, PepD, and PepN, as well as the dipeptide transport system Dpp .

Immobilization Technique

The immobilization technique has potential applications in the production of Ala-Gln by biotechnological method . Immobilization helps to achieve high efficiency production of Ala-Gln. Immobilized cells have better stability than free cells .

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or peptides.

Mode of Action

This compound is used as a protective group in organic synthesis . It contains protected amino and carboxyl groups, which can serve as intermediates in the synthesis of complex organic molecules, protecting the reactive activity of amino and carboxyl groups .

Biochemical Pathways

As a protective group, it plays a crucial role in peptide synthesis reactions and can be used to synthesize polypeptides and proteins .

Result of Action

As a protective group in peptide synthesis, it likely contributes to the successful formation of desired peptide sequences .

properties

IUPAC Name |

ditert-butyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O5/c1-10(17)13(20)18-11(14(21)23-16(5,6)7)8-9-12(19)22-15(2,3)4/h10-11H,8-9,17H2,1-7H3,(H,18,20)/t10-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHMKWFZVCYOSU-QWRGUYRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20705747 |

Source

|

| Record name | Di-tert-butyl L-alanyl-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester | |

CAS RN |

45272-19-3 |

Source

|

| Record name | Di-tert-butyl L-alanyl-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Butanone, 3-hydroxy-, O-methyloxime, [S-(Z)]- (9CI)](/img/no-structure.png)

![Propan-2-yl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B588302.png)